molecular formula C11H9NO3 B2870823 Methyl 7-hydroxyquinoline-3-carboxylate CAS No. 474659-32-0

Methyl 7-hydroxyquinoline-3-carboxylate

Cat. No.: B2870823
CAS No.: 474659-32-0
M. Wt: 203.197
InChI Key: YVDODMUETGCPIY-UHFFFAOYSA-N
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Description

Methyl 7-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Scientific Research Applications

Methyl 7-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions in the research of “Methyl 7-hydroxyquinoline-3-carboxylate” and its derivatives could involve the development of more efficient synthesis protocols, exploration of its biological and pharmaceutical activities, and its potential applications in medicinal and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxyquinoline-3-carboxylate typically involves the reaction of 7-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, 7-haloquinoline-3-carboxylate, and 7-alkylquinoline-3-carboxylate .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-3-carboxylic acid
  • 7-Hydroxyquinoline
  • Methyl 8-hydroxyquinoline-3-carboxylate

Uniqueness

Methyl 7-hydroxyquinoline-3-carboxylate stands out due to its unique combination of a hydroxyl group at the 7-position and a carboxylate ester at the 3-position. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 7-hydroxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-2-3-9(13)5-10(7)12-6-8/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDODMUETGCPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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